tert-butyl N-(4-cyanooxan-4-yl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-(4-cyanooxan-4-yl)carbamate typically involves the reaction of 4-amino-tetrahydro-2H-pyran-4-carbonitrile with di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine . The reaction is carried out in dichloromethane at a temperature maintained between 0-10°C. After the reaction is complete, the mixture is allowed to warm to ambient temperature and is then adjusted to pH 7 using hydrochloric acid. The product is extracted with dichloromethane, washed with brine, dried over magnesium sulfate, and purified via chromatography .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-(4-cyanooxan-4-yl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: : tert-Butyl N-(4-cyanooxan-4-yl)carbamate is widely used as a protecting group for amines in peptide synthesis and other organic reactions . Its stability under various conditions makes it a valuable tool in synthetic chemistry.
Biology and Medicine: : In biological research, this compound is used to protect amine groups in biomolecules, facilitating the study of complex biochemical pathways and interactions .
Industry: : In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients .
Mechanism of Action
The primary function of tert-butyl N-(4-cyanooxan-4-yl)carbamate is to act as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing unwanted reactions during subsequent synthetic steps . The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(4-cyanooxan-4-yl)carbamate.
Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc): Used in peptide synthesis, removed by amine bases.
Uniqueness: : this compound is unique due to its specific structure, which provides stability under a wide range of conditions, making it particularly useful in complex synthetic pathways .
Properties
IUPAC Name |
tert-butyl N-(4-cyanooxan-4-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMHNORFBIULNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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